N-(2-Cyanopropan-2-yl)-2-(1-phenylpyrazol-3-yl)acetamide
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Description
N-(2-Cyanopropan-2-yl)-2-(1-phenylpyrazol-3-yl)acetamide, also known as CPPA, is a synthetic compound that has been used in various scientific research studies. CPPA has been found to have potential therapeutic applications due to its mechanism of action and biochemical effects.
Scientific Research Applications
- CHEMBL4948997 exhibits promising catalytic activity due to its structural features. Researchers have explored its potential as a catalyst in organic transformations, such as C-C bond formation or asymmetric reactions. Its ability to accelerate chemical reactions could have implications in green chemistry and industrial processes .
- The compound’s solubility, stability, and biocompatibility make it an attractive candidate for drug delivery. Scientists have investigated incorporating CHEMBL4948997 into nanoparticles, micelles, or liposomes to enhance targeted drug release. Its controlled release properties could improve therapeutic efficacy and minimize side effects .
- Although not directly related to the compound itself, QCLs have gained prominence in scientific research. CHEMBL4948997 could potentially play a role in QCLs, which have applications in fields like spectroscopy, gas sensing, and security. These lasers operate in the mid-infrared and terahertz regions, addressing global challenges such as climate change and healthcare costs .
Advanced Catalysis
Drug Delivery Systems
Quantum Cascade Lasers (QCLs)
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(1-phenylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-15(2,11-16)17-14(20)10-12-8-9-19(18-12)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLUBXJEMFMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=NN(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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